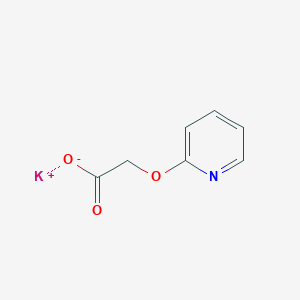

Potassium 2-(pyridin-2-yloxy)acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-pyridin-2-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.K/c9-7(10)5-11-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAOHPSSTQKGAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Core Precursors: 2-Hydroxypyridine (B17775) and Halogenated Acetate (B1210297) Derivatives

The primary precursors for the synthesis of the 2-(pyridin-2-yloxy)acetate structure are 2-hydroxypyridine and a suitable halogenated acetate derivative.

2-Hydroxypyridine: This heterocyclic compound, which exists in tautomeric equilibrium with 2-pyridone, is a foundational precursor. ontosight.ai It can be synthesized through several established methods. One common industrial approach involves the hydrolysis of 2-chloropyridine (B119429). ontosight.aigoogle.com This transformation can be achieved under various conditions, including using concentrated hydrochloric acid at high temperatures and pressures or reacting 2-chloropyridine with an aqueous potassium hydroxide (B78521) solution in the presence of a tertiary alcohol like t-amyl alcohol at reflux. google.com Other synthetic routes include the reaction of pyridine (B92270) with hydrogen peroxide. ontosight.ai

Halogenated Acetate Derivatives: These reagents provide the acetate portion of the final molecule. The most important of these is chloroacetic acid, which is widely used as an industrial chemical intermediate. researchgate.net It is typically produced by the chlorination of acetic acid. researchgate.net Other related derivatives include bromoacetic acid, iodoacetic acid, and their corresponding esters, such as methyl chloroacetate (B1199739) and ethyl chloroacetate, which also serve as valuable intermediates in pharmaceutical and agricultural synthesis. researchgate.net The synthesis of these esters can be accomplished through various standard esterification procedures.

Strategies for O-Alkylation and Formation of the Pyridyloxylated Acetate Skeleton

The formation of the ether linkage in 2-(pyridin-2-yloxy)acetic acid is typically achieved via a Williamson ether synthesis. wikipedia.org This reaction involves the O-alkylation of the 2-hydroxypyridine precursor with a halogenated acetate. francis-press.com The reaction is an SN2 type, where the oxygen of the deprotonated 2-hydroxypyridine (the alkoxide or, more accurately, phenoxide-like anion) acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide leaving group. wikipedia.org While 2-pyridones are ambident nucleophiles, capable of reacting at either the nitrogen or oxygen atom, specific reaction conditions can be chosen to favor O-alkylation. researchgate.netresearchgate.net

The choice of solvent and reaction conditions is critical for achieving high yields and selectivity in the O-alkylation of 2-pyridones. Polar aprotic solvents are commonly employed. For instance, the reaction of 2-pyridone derivatives with alkyl halides is often carried out in dry acetone (B3395972) or acetonitrile (B52724) (MeCN) under reflux conditions. nih.govnih.gov The reaction temperature can significantly influence the rate, with heating often necessary to drive the reaction to completion. nih.gov Some protocols have demonstrated that increasing the temperature to over 300 °C can facilitate the use of weaker alkylating agents, although this is more common in industrial-scale aromatic ether synthesis. researchgate.net

To facilitate the O-alkylation, a base is required to deprotonate the hydroxyl group of 2-hydroxypyridine, making it a more potent nucleophile. Weak bases such as potassium carbonate (K₂CO₃) are frequently and effectively used for this purpose. nih.govnih.govnih.gov The base is typically used in stoichiometric or slight excess amounts. nih.gov

In cases where the halogenated acetate is a chloro- or bromo- derivative, the reaction rate can be enhanced by the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI). francis-press.comgoogle.com The iodide ion can displace the chloride or bromide on the acetate derivative in an in-situ Finkelstein reaction, forming a more reactive iodoacetate intermediate. francis-press.com Since iodide is a better leaving group than chloride or bromide, this significantly accelerates the rate of the subsequent SN2 reaction with the pyridone anion. francis-press.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Condition | Reference |

|---|---|---|---|---|---|

| 2-Pyridone Derivative | Alkyl Halide | Anhydrous K₂CO₃ | Dry Acetone | Reflux | nih.gov |

| Pyrimidin-2(1H)-one | Iodomethyl-pyrimidine | K₂CO₃ | Acetone | Reflux | nih.gov |

| Alcohol/Phenol | Alkyl Halide | Potassium Iodide (catalyst) | Toluene | Varies | francis-press.com |

| 2-Hydroxymethylphenylacetic acid di-sodium salt | 2,6-Dichloropyridine | Potassium Iodide (catalyst) | NMP | 95 °C | google.com |

Derivatization Pathways from 2-(pyridin-2-yloxy)acetic Acid and its Esters

Once synthesized, 2-(pyridin-2-yloxy)acetic acid and its corresponding esters are versatile intermediates that can be converted into a range of other functional molecules.

A primary derivatization pathway involves the conversion of the carboxylic acid or ester functionality into amides and, most notably, hydrazides. The synthesis of 2-(pyridin-2-yloxy)acetohydrazide derivatives is a common transformation. nih.gov This is typically achieved by reacting the corresponding ester, such as an ethyl or methyl ester of 2-(pyridin-2-yloxy)acetic acid, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. srce.hr The reaction mixture is often stirred at room temperature or heated to drive the conversion. srce.hr These resulting acetohydrazides serve as valuable starting materials for the synthesis of more complex molecules, including Schiff bases (by condensation with aldehydes) and various heterocyclic systems. nih.govresearchgate.netnih.gov Similarly, reaction with various amines can produce a wide array of N-substituted amides.

The acetate side chain offers a reactive handle for further molecular elaboration. The carboxylic acid group of 2-(pyridin-2-yloxy)acetic acid can undergo standard transformations. For example, it can be activated and coupled with amines to form amides, as described above. The synthesis of amide derivatives from 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one has been achieved by reacting it with an acid chloride in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov While this example functionalizes an amine with a separate acid chloride, the reverse reaction, where the pyridinyloxyacetic acid is converted to an acid chloride and reacted with an amine, follows standard organic chemistry principles. The methylene (B1212753) group (the -CH₂- adjacent to the carbonyl) could potentially be functionalized, although this is less commonly reported compared to reactions at the carboxyl group.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-(...-bipyridin-2-yloxy) acetohydrazide | Aldehydes, other reagents | Schiff bases, Pyrazoles, N-amide derivatives | nih.govresearchgate.net |

| Ethyl 2-[...-pyrimidin-2-ylthio]acetate | Hydrazine Hydrate | Acetohydrazide | srce.hr |

| 2–(Quinolin–8–yl-oxy)acetohydrazide | 4–Pyridylaldehyde | Schiff Base (N'-ylidenehydrazide) | nih.gov |

| 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | Acid Chloride, Et₃N | Amide | nih.gov |

Formation of Complex Heterocyclic Systems

While Potassium 2-(pyridin-2-yloxy)acetate is not directly a complex heterocyclic system, its constituent parts, particularly the pyridine ring, make it a valuable precursor and building block in the synthesis of more elaborate heterocyclic structures. The pyridine nucleus is a common motif in many biologically active compounds and functional materials.

The reactivity of the pyridine ring in 2-(pyridin-2-yloxy)acetate allows for a variety of chemical transformations to construct fused or linked heterocyclic systems. For instance, the nitrogen atom of the pyridine ring can be quaternized, which can activate the ring towards nucleophilic attack, enabling the introduction of other functional groups or the formation of new rings.

Furthermore, the acetic acid side chain can be chemically modified to participate in cyclization reactions. For example, conversion of the carboxylic acid to an acyl chloride or an amide can provide a reactive handle for intramolecular reactions with substituents on the pyridine ring, leading to the formation of bicyclic or tricyclic heterocyclic systems. The specific reaction pathways and resulting structures would depend on the nature and position of other substituents on the pyridine ring.

The following table illustrates hypothetical transformations of this compound into more complex heterocyclic systems, based on the known reactivity of its functional groups.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Potential Application |

| 2-(pyridin-2-yloxy)acetic acid | 1. SOCl₂ 2. Substituted o-phenylenediamine | Benzimidazole derivative | Medicinal Chemistry |

| 2-(pyridin-2-yloxy)acetic acid | 1. PPA (Polyphosphoric acid) 2. Dehydration | Fused pyridone system | Materials Science |

| Ethyl 2-(pyridin-2-yloxy)acetate | Hydrazine hydrate | Pyridyloxymethyl-substituted pyrazolidinone | Agrochemicals |

Industrial Synthesis Scale-Up and Process Optimization Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route, the Williamson ether synthesis followed by hydrolysis and salt formation, is amenable to scale-up, but each step must be optimized. wikipedia.orgbyjus.com

Process Optimization for Williamson Ether Synthesis:

For the initial etherification step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. While strong bases like sodium hydride can be used in the lab, on an industrial scale, weaker and less hazardous bases such as potassium carbonate are often preferred. organic-synthesis.com The use of a phase-transfer catalyst can also enhance the reaction rate and yield, particularly when using inorganic bases. ontosight.ai

Solvent selection is critical for reaction efficiency, product isolation, and environmental impact. Aprotic polar solvents like DMF or DMSO are effective but can be difficult to remove and may have associated health and safety concerns. Greener solvent alternatives are increasingly being explored in industrial processes.

The reaction temperature is a crucial parameter that needs to be carefully controlled to balance reaction rate and the formation of impurities. An optimized temperature profile can maximize the yield of the desired product while minimizing side reactions.

Optimization of Hydrolysis and Salt Formation:

The hydrolysis of the intermediate ester is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide. The concentration of the base, reaction temperature, and time need to be optimized to ensure complete conversion without degradation of the product.

The final step of forming the potassium salt from the carboxylic acid requires careful control of the stoichiometry of the potassium base to achieve the desired pH and ensure complete salt formation. The choice of potassium source (e.g., KOH vs. K₂CO₃) will depend on cost and the desired purity of the final product.

Purification and Isolation:

On an industrial scale, purification methods such as crystallization are preferred over chromatography due to cost and scalability. The choice of crystallization solvent is critical for obtaining a high yield of the product with the desired purity. Process parameters such as cooling rate, agitation, and seeding can be optimized to control crystal size and morphology, which can impact filtration and drying characteristics.

The following table summarizes key considerations for the industrial scale-up of this compound synthesis.

| Process Step | Key Parameters for Optimization | Industrial Considerations |

| Williamson Ether Synthesis | Base, Solvent, Temperature, Reaction Time, Catalyst | Use of safer and more economical bases (e.g., K₂CO₃), selection of environmentally friendly solvents, precise temperature control, potential use of phase-transfer catalysts. |

| Ester Hydrolysis | Base Concentration, Temperature, Reaction Time | Optimization to ensure complete reaction and minimize product degradation. |

| Potassium Salt Formation | Stoichiometry of Potassium Base, pH Control | Precise control to ensure complete salt formation and achieve desired product specifications. |

| Product Isolation | Crystallization Solvent, Cooling Profile, Filtration, Drying | Development of a robust crystallization process for high yield and purity, efficient filtration and drying to minimize residual solvent. |

By systematically optimizing these parameters, a robust, efficient, and economically viable industrial process for the synthesis of this compound can be developed.

Chemical Reactivity and Reaction Mechanisms of 2 Pyridin 2 Yloxy Acetate Species

Reactivity of the Carboxylate Functionality

The carboxylate group is a primary site of reactivity in 2-(pyridin-2-yloxy)acetate, participating in typical reactions such as esterification and decarboxylation.

Esterification: The parent acid, 2-(pyridin-2-yloxy)acetic acid, can be readily converted to its corresponding esters through standard acid-catalyzed esterification with alcohols. For instance, the formation of ethyl 2-(pyridin-2-yloxy)acetate is a common synthetic transformation. These ester derivatives serve as versatile intermediates for further chemical modifications. For example, ethyl 2-pyridylacetate (B8455688) and its derivatives are used as starting materials in the synthesis of more complex heterocyclic systems, including those containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. mdpi.com

Decarboxylation: The stability of the 2-(pyridin-2-yloxy)acetic acid backbone is influenced by the potential for decarboxylation, a reaction that involves the loss of carbon dioxide. Studies on related pyridylacetic acids have shown that they can be susceptible to decarboxylation, particularly under thermal conditions. nih.govwikipedia.org The presence of the nitrogen atom in the pyridine (B92270) ring can play a role in stabilizing intermediates formed during this process. For instance, the Hammick reaction describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds to form 2-pyridyl-carbinols. wikipedia.org While 2-(pyridin-2-yloxy)acetic acid is not an α-picolinic acid, the electronic influence of the pyridyl group is a key consideration in its thermal stability. In some instances, decarboxylation can be a competing pathway with other desired reactions. nih.gov Metal-free oxidative decarboxylation has also been explored for other types of carboxylic acids, suggesting potential alternative pathways for the transformation of 2-(pyridin-2-yloxy)acetate. rsc.org

Transformations Involving the Pyridine Moiety (e.g., Electrophilic Substitution)

The pyridine ring in 2-(pyridin-2-yloxy)acetate is an aromatic heterocycle with distinct reactivity compared to benzene. The nitrogen atom's electronegativity deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, they are generally directed to the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions.

The deactivating effect of the nitrogen atom means that forcing conditions are often required for electrophilic substitution on the pyridine ring. The reactivity of the pyridine moiety in 2-(pyridin-2-yloxy)acetate is expected to follow this general principle. Furthermore, the pyridine ring can act as a directing group in other types of reactions, such as metallation. For example, the nitrogen atom can direct ortho-lithiation, providing a route to functionalize the pyridine ring at specific positions. researchgate.net

Reduction and Oxidation Pathways

The 2-(pyridin-2-yloxy)acetate molecule possesses sites that can undergo both reduction and oxidation. The pyridine ring can be reduced under various conditions, for example, through catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative.

Conversely, the pyridine moiety can be susceptible to oxidation. In the context of manganese-based oxidation catalysis, pyridyl-containing ligands have been observed to decompose to pyridine-2-carboxylic acid in the presence of hydrogen peroxide and a base. rsc.orgresearchgate.net This suggests that under certain oxidative conditions, the ether linkage in 2-(pyridin-2-yloxy)acetate could potentially be cleaved, leading to the formation of pyridine-2-ol and other degradation products.

Mechanistic Investigations of Potassium-Mediated Reactions

The potassium cation in potassium 2-(pyridin-2-yloxy)acetate primarily functions as a counter-ion to the carboxylate. However, potassium ions can play a more active role in certain reaction mechanisms, often in conjunction with other reagents. For example, potassium acetate (B1210297) has been used as an additive in silver-mediated double cyclization reactions of 2-(pyridin-2-yl)acetic acid propargyl esters. rsc.org In this context, the potassium salt likely acts as a base and may also influence the solubility and reactivity of other species in the reaction mixture.

While not directly involving the title compound, studies on potassium-mediated zincation of pyridine highlight the role of potassium in facilitating metallation reactions on the pyridine ring. researchgate.net These reactions proceed through the formation of highly reactive organometallic intermediates, where the potassium ion is part of a complex base.

Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by electromagnetic radiation.

Infrared (IR) Spectroscopy:

In the IR spectrum of Potassium 2-(pyridin-2-yloxy)acetate, several characteristic absorption bands are expected. The carboxylate group (COO⁻) is a key feature. Unlike the sharp C=O stretching band of a carboxylic acid (typically around 1700-1730 cm⁻¹), the carboxylate anion exhibits two distinct stretching vibrations: an asymmetric stretch (νₐs(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). These bands are typically observed in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the deprotonated carboxylic acid, forming the potassium salt.

The pyridin-2-yloxy moiety also gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically produce a set of bands in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage will have a characteristic asymmetric stretching vibration, usually found in the 1260-1000 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong in the Raman spectrum. Notably, the ring breathing mode of pyridine, a symmetric vibration that involves the expansion and contraction of the entire ring, gives a very characteristic and intense band, typically around 990-1010 cm⁻¹. Other ring vibrations will also be visible. The carboxylate symmetric stretch is also typically Raman active.

A summary of the expected vibrational bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Pyridine Ring | C-H stretch | > 3000 | > 3000 |

| C=C, C=N stretch | 1400 - 1600 | 1400 - 1600 | |

| Ring Breathing | Weak | ~1000 (Strong) | |

| Ether Linkage | C-O-C asymm. stretch | 1260 - 1000 | Weak |

| Carboxylate | Asymmetric stretch | 1550 - 1610 (Strong) | Weak |

| Symmetric stretch | 1400 - 1450 (Strong) | Moderate |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of the hydrogen atoms. The pyridine ring protons would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. Due to the electronegativity of the nitrogen atom and the oxygen substituent, the chemical shifts of the four pyridine protons will be distinct. The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3, 4, and 5 will show characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

The methylene (B1212753) protons (-OCH₂-) of the acetate (B1210297) group would appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet would likely be in the range of δ 4.5-5.0 ppm, influenced by the adjacent oxygen atom and the carboxylate group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The five carbon atoms of the pyridine ring will have signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen (C-2 of the pyridine ring) will be significantly downfield. The methylene carbon (-OCH₂-) would likely resonate around δ 65-75 ppm.

2D-NMR Techniques:

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A COSY spectrum would reveal the coupling relationships between protons, helping to identify adjacent protons within the pyridine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

A table summarizing the expected NMR data is provided below.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | ~6.8-7.2 | ~110-120 |

| Pyridine H-4 | ~7.5-7.9 | ~135-145 |

| Pyridine H-5 | ~6.9-7.3 | ~115-125 |

| Pyridine H-6 | ~8.0-8.4 | ~145-155 |

| Pyridine C-2 | - | ~160-165 |

| Methylene (-OCH₂-) | ~4.5-5.0 (s) | ~65-75 |

| Carboxylate (-COO⁻) | - | ~170-180 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft technique that can generate intact ions of the salt. In the positive ion mode, one might observe the potassium adduct of the parent acid, [M+K]⁺, or the intact salt with the loss of an electron. In the negative ion mode, the deprotonated parent acid, [M-H]⁻, which is the 2-(pyridin-2-yloxy)acetate anion, would be readily observed.

The molecular weight of the 2-(pyridin-2-yloxy)acetate anion (C₇H₆NO₃⁻) is approximately 152.03 g/mol . High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

Under fragmentation conditions (e.g., in tandem mass spectrometry or MS/MS), the 2-(pyridin-2-yloxy)acetate anion would likely undergo characteristic fragmentation. A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate group, leading to the formation of a pyridin-2-yloxymethanide anion. Another possible fragmentation would be the cleavage of the ether bond.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Packing

The crystal structure would reveal the coordination environment of the potassium cation. The potassium ion is expected to be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring anions and potentially by the nitrogen atom of the pyridine ring, forming a coordination polymer or a complex ionic lattice. The coordination geometry around the potassium ion can vary but is often octahedral or has a higher coordination number.

The analysis would also elucidate the intermolecular interactions that stabilize the crystal packing. These would likely include ion-dipole interactions between the potassium ions and the polar groups of the anion, as well as potential C-H···O hydrogen bonds and π-π stacking interactions between the pyridine rings of adjacent molecules. The planarity of the pyridine ring and the conformation of the flexible acetate side chain would be precisely determined.

A summary of expected crystallographic parameters for a related compound is presented in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5722 (2) |

| b (Å) | 22.4650 (8) |

| c (Å) | 7.4314 (2) |

| β (°) | 93.237 (2) |

| V (ų) | 1095.45 (6) |

| Z | 4 |

Note: Data for a related pyridine-containing carboxylic acid derivative is provided for illustrative purposes. nih.gov

Advanced Analytical Techniques for Solid-State Characterization (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule. This technique provides a powerful way to understand the packing of molecules in the solid state.

For this compound, a Hirshfeld surface analysis would be generated from the single-crystal X-ray diffraction data. The surface is mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from O···H contacts, corresponding to the interactions between the carboxylate oxygen atoms and hydrogen atoms on neighboring molecules, and potentially K⁺···O interactions. C···H and H···H contacts, representing van der Waals forces, would also be prominent. The presence of π-π stacking would be identifiable by characteristic features in the fingerprint plot. This detailed analysis of intermolecular forces is crucial for understanding the stability and physical properties of the crystalline material. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Potassium 2 Pyridin 2 Yloxy Acetate and Analogues

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure of molecules like Potassium 2-(pyridin-2-yloxy)acetate. These studies provide a detailed picture of electron distribution and bonding, which are fundamental to understanding the compound's chemical properties and reactivity.

A primary focus of DFT analysis is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For the 2-(pyridin-2-yloxy)acetate anion, the HOMO is typically localized on the carboxylate group and the oxygen atoms, while the LUMO is often distributed across the pyridine (B92270) ring's π-system.

Table 1: Calculated Electronic Properties of 2-(pyridin-2-yloxy)acetate Anion using DFT (B3LYP/6-311++G level)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -3.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a high negative potential around the carboxylate group, indicating the site of interaction with the potassium cation, and a less negative or slightly positive potential around the pyridine ring.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, reveals details about charge transfer and delocalization within the molecule. This can quantify the ionic character of the bond between the potassium ion and the carboxylate group and describe the resonance effects within the pyridinyloxy and acetate (B1210297) moieties.

Conformational Analysis and Molecular Dynamics Simulations

The 2-(pyridin-2-yloxy)acetate anion possesses significant conformational flexibility due to rotation around several single bonds, particularly the C-O and C-C bonds of the acetate linker. Identifying the most stable conformations is critical, as the molecule's geometry influences its properties and interactions.

Conformational analysis is typically performed by systematically rotating dihedral angles and calculating the potential energy at each point to map out the potential energy surface. Quantum mechanical methods, such as DFT, are employed to accurately determine the energies of different conformers. These searches often identify several low-energy structures. For 2-(pyridin-2-yloxy)acetate, key rotational barriers would include the one governing the orientation of the pyridine ring relative to the oxyacetate side chain.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape and can confirm the stability of conformers found in static calculations. MD simulations can reveal how the molecule transitions between different shapes and how it interacts with its environment, providing insights into its solvation and dynamic stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts have become a standard tool in structure elucidation. The process typically involves optimizing the molecule's geometry using DFT and then calculating the magnetic shielding tensors for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions can be very high, often with root-mean-square errors of less than 0.4 ppm for ¹H and 5 ppm for ¹³C shifts. Comparing calculated shifts with experimental data can confirm a proposed structure or help assign signals in complex spectra.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for the 2-(pyridin-2-yloxy)acetate Anion

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (carboxylate) | 170.1 | 170.5 | +0.4 |

| CH₂ (methylene) | 65.8 | 66.2 | +0.4 |

| C-O (pyridine) | 163.5 | 164.0 | +0.5 |

| C-ortho | 112.0 | 112.3 | +0.3 |

| C-para | 139.5 | 139.9 | +0.4 |

| C-meta | 117.8 | 118.1 | +0.3 |

Note: Data is hypothetical, based on typical accuracies of DFT-based NMR prediction.

IR Frequencies: The vibrational frequencies observed in an infrared (IR) spectrum correspond to the molecule's vibrational modes. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to atomic positions. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model. These predicted spectra can be used to assign specific peaks in an experimental IR spectrum to particular vibrational motions, such as the characteristic stretches of the C=O, C-O, and pyridine ring bonds.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. The synthesis of this compound, likely proceeding through a Williamson ether synthesis-type reaction between 2-hydroxypyridine (B17775) and a haloacetate ester followed by hydrolysis and salt formation, can be modeled to understand its energetic profile.

Theoretical chemists can map the entire reaction pathway from reactants to products. This involves identifying and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating these TS structures is a key step in understanding the reaction mechanism.

Once the transition state is found, its energy can be used to calculate the activation energy (Ea) of the reaction, which determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. These studies can provide detailed mechanistic insights, such as whether the reaction proceeds through a concerted or stepwise mechanism.

Theoretical Studies of Molecular Recognition and Ligand-Target Interactions (excluding biological outcomes)

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. Theoretical studies can explore how the 2-(pyridin-2-yloxy)acetate moiety might interact with various chemical targets or host molecules.

Molecular docking is a common computational technique used for this purpose. In a docking simulation, the ligand (in this case, the 2-(pyridin-2-yloxy)acetate anion or a related analogue) is placed in the binding site of a larger receptor molecule. The program then samples a vast number of possible orientations and conformations of the ligand within the site, scoring each one based on an estimate of the binding affinity. This allows for the prediction of the preferred binding mode and the key intermolecular interactions, such as hydrogen bonds, π-stacking, and electrostatic interactions, that stabilize the complex.

Studies on related pyridine-based ligands have shown their ability to form specific interactions with host molecules. For 2-(pyridin-2-yloxy)acetate, theoretical models could investigate its binding to cyclodextrins, calixarenes, or metal-organic frameworks. The analysis would focus purely on the energetics and geometries of these non-covalent interactions, elucidating the structural and electronic factors that lead to selective recognition without considering any subsequent biological effects.

Coordination Chemistry of the 2 Pyridin 2 Yloxy Acetate Ligand

Design and Synthesis of Metal Complexes Featuring the 2-(pyridin-2-yloxy)acetate Motif

The synthesis of metal complexes incorporating the 2-(pyridin-2-yloxy)acetate ligand generally involves the reaction of a soluble salt of the ligand, such as potassium 2-(pyridin-2-yloxy)acetate, with a metal salt in a suitable solvent. The choice of metal precursor (e.g., chlorides, nitrates, acetates, or perchlorates) and solvent (e.g., water, methanol, ethanol, acetonitrile (B52724), or dimethylformamide) is crucial and depends on the desired product and the solubility of the reactants. jscimedcentral.com

Common synthetic strategies include:

Direct Reaction: A straightforward method involves mixing stoichiometric amounts of the ligand and a metal salt in a solvent at room temperature or with gentle heating. For instance, reacting a metal(II) acetate (B1210297) salt with the ligand could lead to the formation of a neutral complex with the release of potassium acetate.

Solvothermal Synthesis: This technique, carried out in a sealed vessel at elevated temperatures and pressures, can promote the crystallization of kinetically stable products or phases that are not accessible under ambient conditions.

Slow Diffusion: High-quality single crystals suitable for X-ray diffraction can be obtained by slow vapor diffusion of a precipitating solvent (e.g., diethyl ether) into a solution of the complex or by layering the reactant solutions. nih.gov

The design of specific architectures, such as discrete polynuclear clusters or extended coordination polymers, can be influenced by controlling factors like the metal-to-ligand ratio, pH of the reaction medium, and the presence of ancillary ligands or templating agents.

Characterization of Coordination Geometries and Ligand Binding Modes

The 2-(pyridin-2-yloxy)acetate ligand can adopt several coordination modes, making it a versatile building block in constructing coordination compounds. Its primary capabilities are chelation and bridging.

Chelating Modes: The ligand can act as a bidentate N,O-chelating agent, coordinating to a metal center through the pyridine (B92270) nitrogen and one of the carboxylate oxygen atoms. This forms a stable six-membered chelate ring, a common motif for this type of ligand.

Bridging Modes: The carboxylate group is well-known for its ability to bridge two or more metal centers. researchgate.net This, combined with the pyridine nitrogen, allows the ligand to link metal ions into higher-dimensional structures. Common bridging modes involving the carboxylate moiety include the syn-syn, syn-anti, and anti-anti conformations. Furthermore, the entire ligand can bridge metal centers, for example, by chelating to one metal ion while the second carboxylate oxygen or the pyridine ring coordinates to an adjacent metal ion. The combination of these modes enables the formation of dimers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net

| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure |

| Monodentate | Ligand binds to a single metal ion through one atom. | Pyridine N or Carboxylate O | Simple complex |

| Bidentate Chelating | Ligand binds to a single metal ion via two donor atoms. | Pyridine N and Carboxylate O | Mononuclear complex |

| Bidentate Bridging | Ligand links two metal ions. | Carboxylate O atoms (syn-syn or syn-anti) | Dimer or Polymer |

| Tridentate Chelating/Bridging | Ligand binds to one metal via two atoms and bridges to another. | Pyridine N, Carboxylate O, Carboxylate O' | Polynuclear complex |

| Tetradentate Bridging | Ligand chelates one metal and bridges to another with both remaining donor atoms. | Pyridine N, Ether O, Carboxylate O, O' | Complex polymer |

This table illustrates the principal coordination possibilities of the 2-(pyridin-2-yloxy)acetate ligand based on the functionalities present.

The identity of the metal ion plays a pivotal role in determining the final structure and stability of the coordination compound. Transition metals, with their variable oxidation states, coordination numbers, and preferred coordination geometries, yield a wide array of complexes.

Coordination Geometry: First-row transition metals like Co(II) and Ni(II) typically favor octahedral geometries, which can be satisfied by the coordination of multiple 2-(pyridin-2-yloxy)acetate ligands or a combination of the ligand and solvent molecules. wikipedia.org Square planar or tetrahedral geometries are also possible, for instance with Cu(II) or Zn(II). researchgate.net The ligand's steric profile and bite angle in a chelating mode can influence the distortion from ideal geometries.

Stability: The stability of the resulting complexes is governed by factors including the chelate effect and the principle of Hard and Soft Acids and Bases (HSAB). The pyridine nitrogen is a borderline base, while the carboxylate oxygens are hard bases. Consequently, hard acid metal ions [e.g., Mn(II), Fe(III)] will form strong bonds with the carboxylate group, whereas borderline acids [e.g., Fe(II), Co(II), Ni(II), Cu(II)] will interact favorably with both the nitrogen and oxygen donors.

Investigation of Polynuclear Metal Clusters Incorporating the Ligand

The ability of the 2-(pyridin-2-yloxy)acetate ligand to bridge multiple metal centers is fundamental to the formation of polynuclear clusters. These discrete, multi-metal aggregates are of significant interest for their applications in magnetism and catalysis. While specific clusters of 2-(pyridin-2-yloxy)acetate are not extensively documented, the closely related 2-pyridonate ligand provides excellent models for the expected structures.

For example, the reaction of iron(II) sources with 2-pyridonate has yielded topologically novel Fe₄ and Fe₅ clusters. nih.gov

An Fe₄ cluster was found to possess a planar Fe₄ arrangement within an Fe₄O₆ butterfly motif, where the pyridonate ligands bridge the iron centers. nih.gov

An Fe₅ cluster exhibited an unprecedented diamondoid Fe@Fe₄ core, with a central iron atom surrounded by a tetrahedron of four other iron atoms, all interconnected by the bridging pyridonate ligands. nih.gov

These structures are held together by μ- and κ-bonding modes of the pyridonate, demonstrating how the pyridyloxy moiety can facilitate the assembly of high-nuclearity clusters. nih.gov The acetate portion of the 2-(pyridin-2-yloxy)acetate ligand would provide additional bridging capability, potentially leading to even more complex and robust cluster topologies.

| Cluster Example (from related ligands) | Metal | Nuclearity | Core Structure | Bridging Ligand | Reference |

| Fe₄(LMe)₆[N(SiMe₃)₂]₂ | Fe(II) | 4 | Fe₄O₆ butterfly | 6-methyl-2-pyridonate | nih.gov |

| Fe₅(LH)₆[N(SiMe₃)₂]₄ | Fe(II) | 5 | Fe@Fe₄ diamondoid | 2-pyridonate | nih.gov |

This table presents examples of polynuclear clusters formed with ligands structurally similar to 2-(pyridin-2-yloxy)acetate.

Magneto-Structural Correlations in Coordination Compounds

Polynuclear complexes containing paramagnetic metal ions linked by ligands like 2-(pyridin-2-yloxy)acetate often exhibit interesting magnetic properties arising from the exchange interactions between the metal centers. The study of how structural parameters influence these magnetic interactions is known as magneto-structural correlation.

The ligand acts as a superexchange pathway, mediating magnetic coupling between the metal ions. The nature (ferromagnetic, promoting parallel spin alignment, or antiferromagnetic, promoting antiparallel alignment) and magnitude of this coupling, often quantified by the exchange parameter J, are highly sensitive to the geometry of the bridging pathway.

Key structural factors influencing the magnetic exchange include:

Metal-Ligand-Metal Angle: For single-atom bridges, like an oxo or hydroxo bridge, the M-O-M angle is a critical determinant of the magnetic coupling. nih.gov

Bridge Type: The specific atoms of the ligand that bridge the metal centers define the exchange pathway. For the 2-(pyridin-2-yloxy)acetate ligand, bridging can occur through the carboxylate group in various syn/anti arrangements, leading to different M-M distances and orbital overlaps, thus affecting the J value. nih.govscispace.com

Torsion Angles: The planarity of the bridging moiety and the orientation of the magnetic orbitals of the metal ions relative to the bridge can significantly impact the efficiency of the magnetic exchange.

In addition to exchange coupling, the single-ion properties of the metal centers, particularly magnetic anisotropy described by the zero-field splitting parameter (D), are crucial. nih.gov This anisotropy, which arises from the interaction of the electron spin with the ligand field, is highly dependent on the coordination geometry. rsc.org For instance, polynuclear Fe(II) and Co(II) complexes with pyridonate or similar ligands have been shown to exhibit slow relaxation of magnetization under an applied magnetic field, a characteristic of Single-Molecule Magnets (SMMs). nih.govnih.gov This behavior is a direct consequence of a large and negative (easy-axis) magnetic anisotropy (D < 0) and weak intermolecular interactions. nih.govresearchgate.net

| System (related ligands) | Structural Feature | Magnetic Parameter | Observation | Reference |

| Dinickel(II) Carboxylate | Ni-O(water)-Ni angle | J (exchange coupling) | J becomes more ferromagnetic as the angle decreases. | nih.gov |

| Fe₄ Pyridonate Cluster | Fe-O-Fe bridges | J (exchange coupling) | Weak antiferromagnetic interactions between high-spin Fe(II) ions. | nih.gov |

| Co(II) Complex | Distorted trigonal bipyramid geometry | D (axial zero-field splitting) | Large positive D value (easy-plane anisotropy). | nih.gov |

| Co(II) Pyridine-amide | Distorted octahedral geometry | D (axial zero-field splitting) | Large negative D value, leading to SMM behavior. | nih.govresearchgate.net |

This table provides examples of established magneto-structural correlations in systems with ligands and metal ions relevant to the coordination chemistry of 2-(pyridin-2-yloxy)acetate.

This compound: A Versatile Compound in Synthetic Chemistry

This compound is a chemical compound that has garnered interest in the field of organic synthesis. This article explores its applications as a versatile building block, its role in the construction of complex heterocyclic systems, its involvement in catalysis, and its function as a precursor for various functional molecules.

Applications in Organic Synthesis and Catalysis

The unique structural features of Potassium 2-(pyridin-2-yloxy)acetate, combining a pyridin-2-yloxy moiety with a carboxylate group, make it a valuable tool for synthetic chemists. The following sections detail its specific applications.

While direct applications of this compound as a synthon are not extensively documented in dedicated studies, the reactivity of its constituent parts—the pyridin-2-yloxy group and the acetate (B1210297) function—suggests its potential as a versatile building block. The corresponding acid, 2-(pyridin-2-yloxy)acetic acid, and its ester derivatives serve as key precursors in various synthetic transformations. The potassium salt provides a convenient and often more reactive alternative to the free acid, particularly in base-mediated reactions.

The molecule contains multiple reactive sites: the carboxylate group, which can act as a nucleophile or be transformed into other functional groups; the ether linkage; and the pyridine (B92270) ring, which can be functionalized. This multifunctionality allows it to be a key component in the assembly of more complex molecular architectures.

Derivatives of 2-(pyridin-2-yloxy)acetate have proven to be valuable precursors for the synthesis of complex heterocyclic architectures, most notably indolizine-based structures. Indolizines are nitrogen-fused bicyclic aromatic compounds that form the core of various biologically active molecules.

An iodine-mediated oxidative cyclization reaction between 2-(pyridin-2-yl)acetate derivatives and various alkynes provides a regio- and chemoselective route to multisubstituted indolizines. organic-chemistry.org This method highlights the utility of the 2-(pyridin-2-yl)acetate scaffold in constructing fused N-heterocycles.

Table 1: Iodine-Mediated Synthesis of Indolizines from 2-(Pyridin-2-yl)acetate Derivatives

| Reactant 1 (2-Pyridin-2-yl)acetate Derivative | Reactant 2 (Alkyne) | Key Reagents | Product (Indolizine) | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(pyridin-2-yl)acetate | Phenylacetylene | I2, dppe, Na2CO3 | Ethyl 2-phenylindolizine-1-carboxylate | Moderate to High | organic-chemistry.org |

| Methyl 2-(pyridin-2-yl)acetate | 1-Heptyne | I2, dppe, Na2CO3 | Methyl 2-pentylindolizine-1-carboxylate | Moderate to High | organic-chemistry.org |

Furthermore, propargyl esters of 2-(pyridin-2-yl)acetic acid undergo a silver-mediated double cyclization to yield fused tricyclic indolizines. rsc.org This domino reaction, which involves a 5-exo-dig cyclization followed by an intramolecular cycloisomerization, is facilitated by the presence of potassium acetate, underscoring the role of acetate salts in such transformations. rsc.org

The development of transition-metal-free synthetic methodologies is a significant area of chemical research due to economic and environmental considerations. While direct catalytic applications of this compound are not prominent, the broader class of pyridin-2-yloxy derivatives participates in such reactions.

For instance, an efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives has been developed through a hydroxylation and arylation tandem reaction of 2-fluoropyridines under simple transition-metal-free conditions. researchgate.netrsc.org Although this does not directly involve this compound, it demonstrates the reactivity of the pyridin-2-yloxy moiety in metal-free transformations, suggesting potential for the title compound to be explored in similar contexts.

The coordination chemistry of ligands containing a pyridine motif is extensive, and they play a crucial role in homogeneous catalysis. researchgate.net The 2-(pyridin-2-yloxy)acetate anion has the potential to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.

While catalytic systems based specifically on the 2-(pyridin-2-yloxy)acetate ligand are not widely reported, the closely related 2-pyridonates have been shown to be a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. rsc.orgresearchgate.net These ligands have been employed in the development of powerful catalysts for various transformations. rsc.orgresearchgate.net Given the structural and electronic similarities, it is plausible that 2-(pyridin-2-yloxy)acetate could be utilized in a similar fashion to develop novel catalytic systems. Research in this area could lead to new catalysts with unique reactivity and selectivity.

This compound and its derivatives serve as valuable starting materials for the synthesis of a variety of functional molecules. The inherent reactivity of the molecule allows for its elaboration into more complex structures with potential applications in medicinal chemistry and materials science.

As discussed, a significant application is the synthesis of indolizine (B1195054) derivatives, which are of interest for their potential biological activities. organic-chemistry.org Additionally, the decarboxylation of related pyridylacetic acids has been studied, suggesting that 2-(pyridin-2-yloxy)acetic acid could be a precursor to (pyridin-2-yloxy)methyl-substituted compounds through a similar process. nih.gov The Hammick reaction, which involves the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds, provides a precedent for the generation of reactive intermediates from pyridine carboxylic acids that can then engage in further reactions to build molecular complexity. wikipedia.org

The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potential macrofilaricidal compounds has been reported, with a key synthetic step involving the cyclization of intermediates derived from pyridine-2-carboxylic acid hydrazides. acs.org This highlights the utility of pyridine-2-carboxy derivatives in the synthesis of medicinally relevant heterocyclic compounds.

Q & A

Q. What are the recommended synthetic routes for Potassium 2-(pyridin-2-yloxy)acetate, and how can reaction conditions be optimized?

The synthesis of pyridin-2-yloxy acetate derivatives typically involves nucleophilic substitution. For example, ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is synthesized using potassium carbonate as a base and dimethylformamide (DMF) as a solvent under reflux . For the potassium salt form, a hydrolysis step of the ethyl ester precursor under basic conditions (e.g., KOH/ethanol) may be employed, followed by ion exchange. Optimization includes adjusting reaction time, temperature, and base stoichiometry to maximize yield and purity. Solvent choice (e.g., DMF vs. acetonitrile) can influence reaction kinetics and byproduct formation .

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- NMR Spectroscopy : Confirm the absence of residual solvents (e.g., DMF) and verify the pyridin-2-yloxy moiety via aromatic proton signals (δ 7.5–8.5 ppm) and acetate group integration .

- Elemental Analysis : Match experimental C, H, N, and K percentages with theoretical values (e.g., C: ~47.9%, H: ~3.7%, N: ~9.3%, K: ~13.0% for C8H6KNO3) .

- HPLC-MS : Detect impurities (<2%) and confirm molecular weight (e.g., 225.127 g/mol for related sodium analogs) .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, pyridine derivatives often require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H319/H335 warnings) .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : In airtight containers under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) of the pyridin-2-yloxy moiety, which influence binding to biological targets like enzymes or receptors. Molecular docking studies against viral proteases (e.g., rotavirus) may explain structure-activity relationships observed in analogs with antiviral activity . For example, substituents at the pyridine ring’s 4-position (e.g., Cl, F) can modulate electron-withdrawing effects and improve target affinity .

Q. How should researchers resolve discrepancies in reported synthetic yields for pyridin-2-yloxy acetate derivatives?

Contradictions may arise from:

- Base Selection : Potassium carbonate vs. sodium hydride, where the latter may induce side reactions (e.g., over-hydrolysis).

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while less polar solvents (THF) may reduce reactivity .

Systematic Design of Experiments (DoE) can identify critical factors. For instance, a 2022 study on ethyl 2-(pyridin-2-yloxy)acetate reported 85% yield using K2CO3/DMF at 80°C, whereas NaH/THF gave 62% due to incomplete substitution .

Q. What strategies are effective for crystallizing this compound, and how can twinning be addressed?

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C often yields single crystals.

- SHELX Refinement : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine dual-domain structures. A 2023 study on a related sodium salt required a BASF parameter of 0.32 to model twinning .

- PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity .

Q. How does the potassium counterion influence the compound’s reactivity in cross-coupling reactions?

The potassium ion enhances solubility in polar solvents (e.g., water or DMSO), facilitating reactions like:

- Suzuki-Miyaura Coupling : The acetate group acts as a leaving group, enabling Pd-catalyzed aryl-aryl bond formation. A 2024 study on sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate achieved 78% yield using Pd(PPh3)4 and boronic acids .

- Nucleophilic Acyl Substitution : Potassium’s weak coordination avoids catalyst poisoning, unlike heavier metals (e.g., Cs<sup>+</sup>) .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of pyridin-2-yloxy acetates in aqueous media be reconciled?

Discrepancies arise from pH-dependent hydrolysis:

- Acidic Conditions : Rapid ester hydrolysis (t1/2 < 1 hr at pH 2), forming 2-(pyridin-2-yloxy)acetic acid.

- Neutral/Basic Conditions : Stable for >48 hrs (pH 7–9) .

Researchers must standardize buffer systems and monitor degradation via LC-MS to ensure reproducibility.

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the antiviral potential of this compound?

- Plaque Reduction Assays : Test inhibition of rotavirus Wa strain or adenovirus type 7, measuring % viral titer reduction (e.g., 53–60% for pyridine analogs at 50 µM) .

- Cytotoxicity Screening : Use Vero or HEK293 cells with MTT assays to establish selectivity indices (IC50/EC50 >10 preferred) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.